Cas no 1803611-32-6 (2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride)

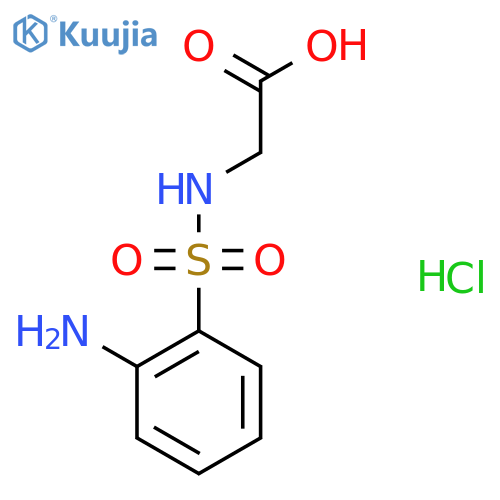

1803611-32-6 structure

商品名:2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride

CAS番号:1803611-32-6

MF:C8H11ClN2O4S

メガワット:266.701939821243

MDL:MFCD28246566

CID:4618305

PubChem ID:91663045

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(2-aminobenzenesulfonamido)acetic acid hydrochloride

- 2-[(2-aminophenyl)sulfonylamino]acetic acid;hydrochloride

- Z1998636342

- 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride

-

- MDL: MFCD28246566

- インチ: 1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H

- InChIKey: HKFMCDIAHYGVQK-UHFFFAOYSA-N

- ほほえんだ: Cl.S(C1C=CC=CC=1N)(NCC(=O)O)(=O)=O

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 322

- トポロジー分子極性表面積: 118

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-201550-0.5g |

2-(2-aminobenzenesulfonamido)acetic acid hydrochloride |

1803611-32-6 | 95% | 0.5g |

$175.0 | 2023-09-16 | |

| Enamine | EN300-201550-5g |

2-(2-aminobenzenesulfonamido)acetic acid hydrochloride |

1803611-32-6 | 95% | 5g |

$743.0 | 2023-09-16 | |

| 1PlusChem | 1P01B93A-100mg |

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride |

1803611-32-6 | 95% | 100mg |

$109.00 | 2025-03-19 | |

| 1PlusChem | 1P01B93A-500mg |

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride |

1803611-32-6 | 95% | 500mg |

$230.00 | 2025-03-19 | |

| A2B Chem LLC | AW03814-50mg |

2-(2-aminobenzenesulfonamido)acetic acid hydrochloride |

1803611-32-6 | 95% | 50mg |

$80.00 | 2024-04-20 | |

| A2B Chem LLC | AW03814-100mg |

2-(2-aminobenzenesulfonamido)acetic acid hydrochloride |

1803611-32-6 | 95% | 100mg |

$105.00 | 2024-04-20 | |

| 1PlusChem | 1P01B93A-2.5g |

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride |

1803611-32-6 | 95% | 2.5g |

$594.00 | 2025-03-19 | |

| A2B Chem LLC | AW03814-2.5g |

2-(2-aminobenzenesulfonamido)acetic acid hydrochloride |

1803611-32-6 | 95% | 2.5g |

$565.00 | 2024-04-20 | |

| TRC | B403088-500mg |

2-(2-Aminobenzenesulfonamido)acetic Acid hydrochloride |

1803611-32-6 | 500mg |

$ 295.00 | 2022-06-07 | ||

| Enamine | EN300-201550-0.1g |

2-(2-aminobenzenesulfonamido)acetic acid hydrochloride |

1803611-32-6 | 95% | 0.1g |

$66.0 | 2023-09-16 |

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

1803611-32-6 (2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride) 関連製品

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量